T-448

Hematotoxicity Thrombocytopenia LSD1-GFI1B Complex

T-448 is a CNS-penetrant, orally active LSD1 inhibitor that uniquely preserves the LSD1-GFI1B complex, avoiding thrombocytopenia seen with tranylcypromine-based inhibitors. Ideal for multi-week behavioral studies in mice without confounding anemia. This (aminocyclopropyl)benzamide derivative provides clean target engagement in vivo (elevated brain H3K4me2) and serves as a critical benchmark for dissecting LSD1 biology.

Molecular Formula C21H24N4O5S
Molecular Weight 444.5 g/mol
Cat. No. B10818703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-448
Molecular FormulaC21H24N4O5S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyBNLKYWVPJPFTMA-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-448 (CAS 1597426-53-3) LSD1 Inhibitor Overview: CNS-Penetrant, Irreversible KDM1A Inhibitor with Differentiated Safety Profile


T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate) is a potent, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an H3K4 demethylase [1]. It was discovered through a Takeda screening campaign specifically designed to identify LSD1 inhibitors that enhance H3K4 methylation in primary cultured rat neurons while having minimal impact on the LSD1-GFI1B cofactor complex in human TF-1a erythroblasts, a mechanistic feature that distinguishes it from earlier tranylcypromine-based irreversible LSD1 inhibitors [1]. T-448 exhibits an IC50 of 22 nM (95% CI: 13-40 nM) against LSD1 enzyme activity and demonstrates CNS penetration, with confirmed target engagement in the brain as evidenced by increased H3K4 methylation in vivo [2].

Why LSD1 Inhibitors Are Not Interchangeable: Mechanistic Heterogeneity Drives Divergent Hematological Toxicity and CNS Applicability


Lysine-specific demethylase 1 (LSD1) inhibitors exhibit profound mechanistic heterogeneity that precludes generic substitution. The critical distinction lies not in the absolute potency of LSD1 enzymatic inhibition (IC50 values), but in the differential impact on the LSD1-cofactor complex, particularly the LSD1-GFI1B interaction [1]. Conventional tranylcypromine-based irreversible LSD1 inhibitors, such as GSK-LSD1 and T-711, bind covalently to FAD and, through steric bulk, physically disrupt the LSD1-GFI1B complex, a master regulatory interaction essential for normal megakaryocyte differentiation and platelet production [1]. This disruption manifests as dose-limiting thrombocytopenia in vivo, a hematological toxicity that severely constrains the therapeutic window for CNS applications [1]. In contrast, T-448 was specifically engineered via a novel chemical series ((aminocyclopropyl)benzamide derivatives) to generate a compact formyl-FAD adduct that potently inhibits LSD1 catalytic activity without dissociating the LSD1-GFI1B complex, thereby preserving hematopoietic integrity while enabling full CNS target engagement [2]. This mechanistic divergence creates a stark safety-efficacy profile that cannot be inferred from IC50 values or chemical class alone.

Quantitative Comparative Evidence: T-448 Differentiated by CNS Target Engagement, Hematological Safety, and In Vivo Efficacy


Platelet Count Preservation at High Doses: T-448 vs. T-711 (Conventional LSD1 Inhibitor)

T-448 demonstrates a superior hematological safety profile compared to the conventional tranylcypromine-based LSD1 inhibitor T-711. In a 4-day repeated administration study in mice, T-711 caused a significant, dose-dependent reduction in platelet numbers starting at 10 mg/kg/day, while T-448 at doses up to 100 mg/kg/day (the highest tested) produced no significant change in platelet counts [1].

Hematotoxicity Thrombocytopenia LSD1-GFI1B Complex

CNS Target Engagement: Brain H3K4me2 Elevation by T-448 vs. Vehicle Baseline

T-448 demonstrates clear CNS penetration and robust target engagement, as quantified by significant increases in brain H3K4 dimethylation (H3K4me2) levels. In the hippocampus of NR1-hypo mice, 3 weeks of T-448 administration (10 mg/kg/day, p.o.) significantly elevated H3K4me2 levels associated with key plasticity-related genes including Bdnf, Arc, and Fos [1]. This in vivo epigenetic modulation confirms that T-448 achieves functionally relevant LSD1 inhibition within the CNS compartment.

CNS Penetration Epigenetic Modulation H3K4 Methylation

Learning and Memory Restoration in NMDAR Hypofunction Model: T-448 vs. Vehicle

T-448 administration partially restores learning function in a pathophysiologically relevant mouse model of NMDAR hypofunction. In the novel object recognition test (NORT), a behavioral assay of recognition memory, T-448 treatment (10 mg/kg/day p.o. for 3 weeks) significantly increased the discrimination index in NR1-hypo mice, indicating improved cognitive performance [1]. This behavioral rescue correlates with the observed elevation in brain H3K4me2 at plasticity gene loci, providing a functional readout of CNS target engagement.

Cognitive Enhancement NMDAR Hypofunction Behavioral Pharmacology

Minimal Impact on LSD1-GFI1B Complex Integrity: T-448 vs. GSK-LSD1

The mechanistic basis for T-448's favorable hematological safety profile is its minimal disruption of the LSD1-GFI1B cofactor complex. In fluorescence polarization assays measuring GFI1B peptide binding to the LSD1-CoREST complex, T-448 treatment resulted in negligible displacement of the GFI1B peptide, whereas the conventional LSD1 inhibitor GSK-LSD1 (a tranylcypromine analog) caused substantial dissociation of the complex [1]. This biochemical divergence stems from T-448's unique ability to form a compact N-formyl-FAD adduct that occupies the catalytic pocket without sterically interfering with GFI1B binding.

LSD1-GFI1B Complex Mechanism of Action Structure-Activity Relationship

In Vitro Cellular Target Engagement: H3K4me2 Elevation in Primary Neurons by T-448 vs. T-711

In primary cultured rat cortical neurons, T-448 effectively inhibits LSD1 and elevates cellular H3K4 dimethylation (H3K4me2) levels. The EC50 for H3K4me2 elevation was determined to be approximately 64 nM (6.4e-8 M) [1]. Notably, T-448 achieves this cellular epigenetic modulation without affecting GFI1B mRNA levels in human TF-1a erythroblasts, in contrast to T-711, which reduces GFI1B expression in the same cellular context [1]. This differential cellular profile in a hematopoietically relevant cell line further substantiates the mechanism-based safety advantage.

Primary Neuronal Culture Epigenetic Assay Cellular Potency

Oral Bioavailability and Sustained CNS Exposure

T-448 is an orally bioavailable compound capable of achieving sustained CNS exposure sufficient for pharmacodynamic modulation. Following oral administration in mice, T-448 exhibits dose-dependent increases in plasma and brain concentrations, with brain levels reaching the range required for LSD1 inhibition and H3K4me2 elevation [1]. The compound is described as 'orally active' and demonstrates CNS penetration, a critical attribute for a tool compound intended for behavioral neuroscience applications.

Pharmacokinetics Oral Bioavailability CNS Exposure

Recommended Research Applications for T-448 Based on Validated Differentiation Evidence


Chronic CNS Behavioral Studies Requiring Sustained LSD1 Inhibition Without Hematological Confounds

Researchers investigating the role of LSD1-mediated epigenetic regulation in learning, memory, social behavior, or neurodevelopmental disorders can employ T-448 as an orally bioavailable, CNS-penetrant tool compound. Unlike conventional LSD1 inhibitors (e.g., T-711, GSK-LSD1) that induce thrombocytopenia at behaviorally relevant doses, T-448 preserves platelet counts even at 100 mg/kg/day, enabling multi-week dosing paradigms in mice without confounding hematopoietic toxicity [1]. This is particularly critical for behavioral assays (e.g., novel object recognition, social interaction tests) that require healthy, non-anemic subjects for valid interpretation. The compound's demonstrated ability to elevate brain H3K4me2 at plasticity gene loci (Bdnf, Arc, Fos) provides a direct pharmacodynamic marker for target engagement [2].

Mechanistic Studies of LSD1-GFI1B Complex Biology and Hematotoxicity Structure-Activity Relationships

T-448 serves as an essential comparator tool for dissecting the structural and functional determinants of LSD1 inhibitor-induced thrombocytopenia. Its unique property of potently inhibiting LSD1 catalytic activity (IC50 22 nM) while preserving the LSD1-GFI1B complex integrity contrasts sharply with tranylcypromine-based inhibitors like GSK-LSD1, which disrupt this complex [1]. Researchers can use T-448 as a negative control for complex disruption assays and as a positive control for catalytic inhibition without hematological sequelae, enabling precise structure-activity relationship (SAR) studies and the development of next-generation LSD1 inhibitors with improved therapeutic indices [2].

Neuroepigenetic Target Validation in NMDAR Hypofunction and Related Models

T-448 is validated for target engagement and functional efficacy in the NR1-hypo mouse model of NMDAR hypofunction, a pathophysiologically relevant system for schizophrenia and cognitive impairment research. In this model, T-448 (10 mg/kg/day p.o., 3 weeks) significantly increased hippocampal H3K4me2 at Bdnf, Arc, and Fos gene loci and partially restored novel object recognition memory [1]. This provides a benchmark dataset for researchers seeking to validate LSD1 as a therapeutic target in their own NMDAR hypofunction or cognitive deficit models. The compound's favorable safety profile allows for direct comparison of efficacy outcomes without the confounding variable of drug-induced illness.

Differentiation from TAK-418 in Preclinical CNS Pipeline Development

T-448 represents a critical chemical biology tool and preclinical benchmark within the Takeda LSD1 inhibitor portfolio. While both T-448 and the clinical candidate TAK-418 are LSD1 enzyme activity-specific inhibitors with minimal impact on the LSD1-cofactor complex, T-448 serves as the prototypical (aminocyclopropyl)benzamide derivative that established the mechanistic proof-of-concept for this differentiated class [1]. Researchers engaged in LSD1 inhibitor discovery and development can utilize T-448 as a structurally distinct reference compound to benchmark new chemical entities against a well-characterized, orally active, CNS-penetrant LSD1 inhibitor with a fully documented safety and efficacy profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.